molecular formula C15H16F3N3O3S B2762699 1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097926-06-0

1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2762699
CAS No.: 2097926-06-0
M. Wt: 375.37
InChI Key: BUNPDMMMPSHHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It’s an essential compound in organic chemistry and material science, and it’s used in the advancement of organic semiconductors . Imidazole is another five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom . Imidazole also has a five-membered ring, but it contains two nitrogen atoms .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, thiophene has a molecular mass of 84.14 g/mol and is soluble in most organic solvents but insoluble in water .

Scientific Research Applications

Regioselective Synthesis and Heterocyclic Applications

A study by Verma et al. (2009) highlights the regioselective synthesis of azabicycloadducts derived from benzo[b]thiophene-2,3-dione and pipecolinic acid, showcasing the creation of novel spiropyrrolidines through 1,3-dipolar cycloaddition reactions. This methodological approach underscores the compound's utility in synthesizing bridgehead bicyclic N-heterocycles, which may serve as precursors for thiophenic drugs, reflecting its significance in medicinal chemistry and organic synthesis Verma, S., Arora, K., Jose, D., Joshi, R., Pardasani, P., & Pardasani, R. (2009). Heterocyclic Communications, 15, 135-140.

Antimicrobial Activity

Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating significant in vitro antibacterial activity against gram-positive bacteria and excellent antifungal activity. This study presents the compound as a crucial intermediate for developing antimicrobial agents, highlighting its role in addressing microbial resistance Prakash, O., Aneja, D. K., Lohan, P., Hussain, K., Arora, S., Sharma, C., & Aneja, K. R. (2011). Medicinal Chemistry Research, 21, 2961-2968.

Anticancer and Antidiabetic Agents

The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, as documented by Kumar et al. (2013), and their evaluation for anticancer activity provide a glimpse into the compound's utility in developing novel therapeutic agents targeting various cancer types Kumar, S., Kumar, N., Roy, P., & Sondhi, S. (2013). Medicinal Chemistry Research, 22, 4600-4609.

Moreover, the molecular design and synthesis of thiazolidine-2,4-diones with hypoglycemic activity, as explored by Oguchi et al. (2000), indicate the compound's potential in antidiabetic drug development. This research underscores the importance of structural and functional modifications of the core compound to enhance biological activity Oguchi, M., Wada, K., Honma, H., Tanaka, A., Kaneko, T., Sakakibara, S., Ohsumi, J., Serizawa, N., Fujiwara, T., Horikoshi, H., & Fujita, T. (2000). Journal of medicinal chemistry, 43, 3052-66.

Mechanism of Action

The mechanism of action of thiophene and imidazole derivatives can vary depending on their structure and the specific biological target. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Future Directions

The future directions in the study of thiophene and imidazole derivatives could involve the development of new synthetic methods and the exploration of their potential applications in various fields, such as medicinal chemistry and material science .

Properties

IUPAC Name

1-[1-(thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c16-15(17,18)9-21-12(22)8-20(14(21)24)10-3-5-19(6-4-10)13(23)11-2-1-7-25-11/h1-2,7,10H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNPDMMMPSHHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.